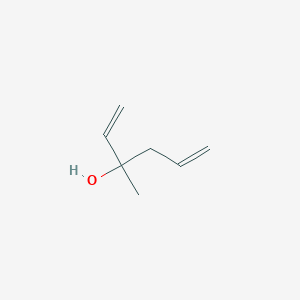

3-Methylhexa-1,5-dien-3-ol

Description

Significance as a Branched Dienol System in Synthetic Design

The principal significance of 3-methylhexa-1,5-dien-3-ol in synthetic design stems from its identity as a branched 1,5-dien-3-ol. This specific arrangement of functional groups makes it an ideal precursor for the oxy-Cope rearrangement, a powerful nist.govnist.gov-sigmatropic rearrangement. In this reaction, the 1,5-diene system undergoes a concerted reorganization of electrons, leading to the formation of an isomeric enol, which then tautomerizes to a stable carbonyl compound.

The presence of the methyl group at the C3 position, the same carbon bearing the hydroxyl group, introduces a tertiary alcohol functionality. This branching is significant as it influences the substitution pattern of the resulting product of the oxy-Cope rearrangement. The reaction of 3-methylhexa-1,5-dien-3-ol specifically leads to the formation of a δ,ε-unsaturated ketone. The driving force for this often irreversible transformation is the formation of a thermodynamically stable carbonyl group from the transient enol intermediate. chemspider.comnih.gov

This ability to generate new carbon-carbon bonds and introduce a ketone functionality at a remote position from the original double bonds makes 3-methylhexa-1,5-dien-3-ol and related structures valuable intermediates in the synthesis of more complex molecules.

Historical Perspective of 1,5-Diene Alcohol Chemistry

The chemistry of 1,5-diene alcohols is intrinsically linked to the development of sigmatropic rearrangements, most notably the Cope and oxy-Cope rearrangements. The Cope rearrangement, a thermal isomerization of a 1,5-diene, was first reported by Arthur C. Cope. This reaction is reversible and proceeds through a concerted, chair-like transition state. chemspider.com

A significant advancement in the utility of this rearrangement came in 1964 when Berson and Jones investigated the Cope rearrangement of 1,5-dien-3-ols and introduced the "oxy-Cope rearrangement". nih.gov They observed that the presence of a hydroxyl group at the C3 position of the 1,5-diene scaffold led to the formation of an enol intermediate upon rearrangement, which then tautomerized to a carbonyl compound. This tautomerization provides a strong thermodynamic driving force, rendering the reaction largely irreversible.

A further major development occurred in 1975 when Evans and Golob discovered that the deprotonation of the hydroxyl group to form an alkoxide dramatically accelerates the rate of the oxy-Cope rearrangement by a factor of 10¹⁰ to 10¹⁷. This anionic oxy-Cope rearrangement can often proceed at room temperature or even lower, whereas the neutral counterpart typically requires high temperatures. researchgate.net This enhancement in reaction rate and milder conditions significantly broadened the scope and applicability of 1,5-diene alcohols in organic synthesis.

Overview of Current Research Trajectories Involving 3-Methylhexa-1,5-dien-3-ol

While specific research focusing exclusively on 3-methylhexa-1,5-dien-3-ol is not extensively documented in recent literature, the broader research trajectories for 1,5-dien-3-ol systems are centered on their application in the total synthesis of complex natural products. The anionic oxy-Cope rearrangement of substrates similar in structure to 3-methylhexa-1,5-dien-3-ol is a key strategy for the construction of carbocyclic and heterocyclic ring systems.

Current research often explores the diastereoselectivity of the oxy-Cope rearrangement, using chiral auxiliaries or catalysts to control the stereochemical outcome of the newly formed stereocenters. The predictable nature of this concerted rearrangement allows for the efficient transfer of stereochemical information.

Furthermore, the δ,ε-unsaturated ketones produced from the rearrangement of 1,5-dien-3-ols are versatile intermediates. They can undergo a variety of subsequent transformations, such as conjugate additions, aldol (B89426) reactions, and further cyclizations, to build up molecular complexity rapidly. The application of this chemistry is particularly prevalent in the synthesis of terpenoids and other natural products where the formation of medium-sized rings and the installation of specific functional groups are required.

Physicochemical Properties of 3-Methylhexa-1,5-dien-3-ol

| Property | Value |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| Exact Mass | 112.088815 g/mol |

| CAS Number | 5903-40-2 |

| PSA | 20.23 Ų |

| LogP | 1.49950 |

(Data sourced from commercial chemical databases)

An exploration of the synthetic routes toward 3-Methylhexa-1,5-dien-3-ol and its analogs reveals a variety of chemical strategies. This article delves into established and emerging methodologies for the synthesis of this tertiary dienol, focusing on reductive techniques, catalytic hydrogenations, and allylation-based constructions.

Structure

3D Structure

Properties

CAS No. |

5903-40-2 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

3-methylhexa-1,5-dien-3-ol |

InChI |

InChI=1S/C7H12O/c1-4-6-7(3,8)5-2/h4-5,8H,1-2,6H2,3H3 |

InChI Key |

UZGAAWKQDMQLLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=C)(C=C)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Methylhexa 1,5 Dien 3 Ol

Oxidative Transformations

The oxidation of 3-Methylhexa-1,5-dien-3-ol can be directed to yield different products depending on the reagents and conditions employed. These transformations typically target the alcohol functionality and the adjacent double bonds.

Selective Oxidation to Dienals (e.g., with Pyridinium Chlorochromate)

The selective oxidation of 3-Methylhexa-1,5-dien-3-ol, a tertiary allylic alcohol, to an unsaturated carbonyl compound can be effectively achieved using Pyridinium Chlorochromate (PCC). This transformation is a specific example of the Babler oxidation. wikipedia.orgwikipedia.org Unlike primary or secondary alcohols, tertiary alcohols cannot be directly oxidized to carbonyls without carbon-carbon bond cleavage. libretexts.org However, the Babler oxidation provides an elegant pathway for a 1,3-oxidative transposition.

The reaction mechanism commences with the formation of a chromate (B82759) ester from the reaction between the alcohol and PCC. wikipedia.org This intermediate then undergoes a mendeley.commendeley.com-sigmatropic rearrangement, analogous to a Claisen rearrangement, to form an isomeric chromate ester. The final step involves the oxidation of this intermediate by chromium, which yields the α,β-unsaturated ketone product, in this case, 3-methylhexa-1,5-dien-3-one. wikipedia.orgyoutube.com The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) (DCM). wikipedia.org PCC is considered a mild oxidant that, under anhydrous conditions, minimizes the risk of over-oxidation. libretexts.orgsltchemicals.commasterorganicchemistry.com

Table 1: Babler Oxidation of 3-Methylhexa-1,5-dien-3-ol

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 3-Methylhexa-1,5-dien-3-ol | Pyridinium Chlorochromate (PCC) | 3-Methylhexa-1,5-dien-3-one | Babler Oxidation (Oxidative Transposition) |

Further Oxidation to Carboxylic Acid Derivatives

The structure of 3-Methylhexa-1,5-dien-3-ol, being a tertiary alcohol, makes its direct oxidation to a carboxylic acid with the same carbon skeleton challenging. Tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for typical oxidation mechanisms that form a carbonyl group. libretexts.org Therefore, oxidation to a carboxylic acid would necessitate harsh conditions leading to the cleavage of carbon-carbon bonds. Reagents like acidified potassium dichromate(VI) or potassium permanganate, which are used to oxidize primary alcohols to carboxylic acids, would likely cause oxidative cleavage of the diene system and the tertiary alcohol center. libretexts.org

Nucleophilic Substitution Reactions at the Hydroxyl Group (e.g., Halogenation)

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, direct nucleophilic substitution is not feasible. For a substitution reaction to occur at the tertiary carbon center of 3-Methylhexa-1,5-dien-3-ol, the hydroxyl group must first be converted into a good leaving group. libretexts.orgthieme-connect.com

This is typically achieved under acidic conditions, for instance, with a hydrogen halide (HX). The alcohol is protonated by the acid to form an oxonium ion (-OH₂⁺), which has water as a good leaving group. libretexts.org The departure of water generates a tertiary allylic carbocation. This carbocation is relatively stable due to the electron-donating effect of the methyl group and resonance delocalization across the adjacent double bond. In the final step, a nucleophile, such as a halide ion (e.g., Cl⁻, Br⁻), attacks the carbocation to form the final product. libretexts.org This reaction proceeds via an Sₙ1-type mechanism. thieme-connect.comunco.edu

Another approach for halogenation involves using N-Bromosuccinimide (NBS), which is commonly used for the radical bromination of allylic C-H bonds. masterorganicchemistry.commissouri.educhemistrysteps.com However, for substitution at the hydroxyl group, acid-catalyzed pathways are preferred. libretexts.org

Pericyclic Reaction Cascade

The 1,5-diene structure of 3-Methylhexa-1,5-dien-3-ol makes it an ideal substrate for pericyclic reactions, specifically sigmatropic rearrangements.

Cope Rearrangement Chemistry

3-Methylhexa-1,5-dien-3-ol undergoes a powerful and synthetically useful variant of the Cope rearrangement known as the Oxy-Cope rearrangement. wikipedia.orgmasterorganicchemistry.comucla.edu The Cope rearrangement is a thermally induced mendeley.commendeley.com-sigmatropic rearrangement of a 1,5-diene. nrochemistry.com In the Oxy-Cope variant, the presence of a hydroxyl group at the C3 position dramatically influences the reaction's outcome. masterorganicchemistry.com

The reaction proceeds through a concerted, chair-like transition state, leading to the formation of an enol intermediate (hepta-5-en-2-ol). wikipedia.orgnrochemistry.com This enol then rapidly tautomerizes to the more thermodynamically stable ketone, hept-5-en-2-one. masterorganicchemistry.comorganic-chemistry.org The tautomerization step is essentially irreversible and provides a strong thermodynamic driving force for the reaction, pulling the equilibrium toward the product side. wikipedia.orgyoutube.com

The rate of the Oxy-Cope rearrangement can be dramatically accelerated (by a factor of 10¹⁰ to 10¹⁷) by performing the reaction under basic conditions, a process known as the anionic Oxy-Cope rearrangement. wikipedia.orgorganic-chemistry.org Deprotonation of the alcohol with a strong base (e.g., potassium hydride, KH) forms an alkoxide. The resulting enolate forms directly from the rearrangement, making the reaction even more favorable. organic-chemistry.org

Neutral Oxy-Cope Rearrangements of 3-Methylhexa-1,5-dien-3-ol

The Oxy-Cope rearrangement is a powerful variant of the Cope rearrangement, a thermally induced wikipedia.orgwikipedia.org-sigmatropic rearrangement of 1,5-dienes. wikipedia.orgmasterorganicchemistry.com In the case of 1,5-dien-3-ols such as 3-methylhexa-1,5-dien-3-ol, the presence of a hydroxyl group at the C3 position introduces a key modification to the classic Cope rearrangement. wikipedia.orgmasterorganicchemistry.com

Under neutral conditions, the rearrangement requires significant thermal energy, with temperatures often exceeding 150-200°C. masterorganicchemistry.com The reaction proceeds through a concerted, pericyclic transition state, which is typically envisioned as having a chair-like conformation to minimize steric strain. wikipedia.org For 3-methylhexa-1,5-dien-3-ol, the wikipedia.orgwikipedia.org-sigmatropic shift leads to the formation of an enol intermediate, (E/Z)-5-methylhept-6-en-2-one. This enol is unstable and rapidly tautomerizes to the corresponding thermodynamically stable ketone. masterorganicchemistry.comwikipedia.org The formation of the strong carbonyl double bond is the primary driving force that renders the neutral oxy-Cope rearrangement largely irreversible, unlike the parent Cope rearrangement which is often an equilibrium process. masterorganicchemistry.com

The reaction mechanism is as follows:

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement : Heating 3-methylhexa-1,5-dien-3-ol induces the concerted reorganization of six electrons: the breaking of the C3-C4 sigma bond and two pi bonds (C1-C2 and C5-C6), and the formation of a new C1-C6 sigma bond and two new pi bonds (C2-C3 and C4-C5).

Enol Intermediate Formation : This concerted shift results in the formation of an enol, 5-methylhept-6-en-2-ol.

Keto-Enol Tautomerization : The enol intermediate spontaneously tautomerizes to the final product, the unsaturated ketone 5-methylhept-6-en-2-one. wikipedia.org

Anion-Accelerated Oxy-Cope Rearrangements of 3-Methylhexa-1,5-dien-3-ol

A significant advancement in the utility of the oxy-Cope rearrangement is the anion-accelerated variant. In this approach, the substrate alcohol is first deprotonated with a base to form an alkoxide. For 3-methylhexa-1,5-dien-3-ol, treatment with a base such as potassium hydride (KH) would generate the corresponding potassium alkoxide.

The presence of the negatively charged oxygen atom dramatically accelerates the rate of the rearrangement, with rate enhancements reported to be in the order of 10¹⁰ to 10¹⁷ compared to the neutral counterpart. wikipedia.orgacs.org This remarkable acceleration allows the reaction to proceed at much lower temperatures, often at or even below room temperature. acs.org The powerful electron-donating nature of the alkoxide substituent facilitates the bond reorganization in the transition state. acs.orgresearchgate.net

The rearrangement of the potassium salt of 3-methylhexa-1,5-dien-3-ol yields an enolate intermediate directly. This enolate is then quenched during aqueous workup to provide the final ketone product, 5-methylhept-6-en-2-one. The formation of the stable enolate under the reaction conditions makes the anionic oxy-Cope rearrangement effectively irreversible. wikipedia.org

| Rearrangement Type | Typical Conditions | Rate Enhancement Factor | Product Precursor |

| Neutral Oxy-Cope | High Temperature (e.g., >200°C) | 1 | Enol |

| Anionic Oxy-Cope | Base (e.g., KH), Room Temp. | 10¹⁰–10¹⁷ | Enolate |

Impact of Substituents on Cope Rearrangement Kinetics

The kinetics of the Cope rearrangement are sensitive to the nature and position of substituents on the 1,5-diene framework. While specific kinetic data for 3-methylhexa-1,5-dien-3-ol is not detailed in the reviewed literature, the effects of various substituents on related systems provide clear insights.

Alkyl Substituents : The methyl group at the C3 position of the target molecule primarily exerts a steric influence on the transition state geometry. In the related isomerization of 3,3-dimethylhexa-1,5-diene, the presence of two methyl groups at C3 was studied, demonstrating the reversibility of the non-oxy Cope rearrangement and allowing for the evaluation of Arrhenius parameters. rsc.org

Aryl Substituents : Phenyl groups, particularly at C3 and C4, can influence the reaction kinetics and the stability of the transition state. Studies on 3,4-diphenylhexa-1,5-diene have shown that activation parameters are consistent with a concerted mechanism, though product instability can complicate kinetic analysis. pdx.edu

Electron-Withdrawing Substituents : The placement of electron-withdrawing groups, such as cyano groups, can have a profound impact on the reaction mechanism. For instance, the Cope rearrangement of 3,3-dicyanohexa-1,5-diene is suggested to proceed through a synchronous pericyclic mechanism involving an aromatic transition state, rather than the typical biradicaloid pathway. rsc.org Computational studies on various cyano-substituted hexadienes indicate that substituents at C2 and C5 that stabilize radical character can favor a stepwise mechanism through a diradical intermediate, whereas substituents at other positions tend not to alter the concerted mechanism of the parent compound. researchgate.net

The following table summarizes the effects of different substituents on the Cope rearrangement based on related systems.

| Substituted Compound | Substituent Position(s) | Observed Effect | Reference |

| 3,3-Dimethylhexa-1,5-diene | C3 | Allows for study of reversible kinetics | rsc.org |

| 3,4-Diphenylhexa-1,5-diene | C3, C4 | Normal activation parameters for concerted reaction | pdx.edu |

| 2,5-Dicyano-1,5-hexadiene | C2, C5 | Reacts through an intermediate | researchgate.net |

| 3,3-Dicyanohexa-1,5-diene | C3 | Proceeds via a synchronous aromatic transition state | rsc.org |

Diels-Alder Cycloadditions

3-Methylhexa-1,5-dien-3-ol contains a conjugated diene system, making it a suitable substrate for the Diels-Alder reaction, a powerful [4+2] cycloaddition method for forming six-membered rings. scholaris.ca

Intermolecular Diels-Alder Reactions with Dienophiles (e.g., Thioester Dienophiles)

The diene portion of 3-methylhexa-1,5-dien-3-ol can react with various dienophiles in an intermolecular fashion. The reactivity and selectivity of these reactions are influenced by the electronic nature of the dienophile. In a closely related system, the isomer (E)-4-methylhexa-3,5-dien-1-ol has been shown to undergo intermolecular Diels-Alder reactions with thioester dienophiles, such as 3-isopropyl acrylate (B77674) thioesters. researchgate.net This reaction proceeds to form an endo-adduct exclusively. researchgate.net The use of such dienophiles is significant as the resulting adducts can be key intermediates in the synthesis of complex natural products. researchgate.net The Diels-Alder reaction is a cornerstone of green chemistry, often characterized by 100% atom economy. mdpi.com

Intramolecular Diels-Alder Reactions and Tandem Cycloaddition Processes

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for constructing polycyclic systems in a single step. uh.eduresearchgate.net In this process, the diene and dienophile are tethered within the same molecule. masterorganicchemistry.com For a derivative of 3-methylhexa-1,5-dien-3-ol to undergo an IMDA reaction, the alcohol would first need to be functionalized with a dienophilic moiety.

IMDA reactions are broadly classified based on the attachment point of the tether. In a "Type I" reaction, the tether connects to the terminus of the diene, while a "Type II" reaction involves a tether at an internal position of the diene. masterorganicchemistry.com The stereochemical outcome of IMDA reactions is governed by the transition state geometry, with factors like steric hindrance and the length of the tether determining whether a cis- or trans-fused ring system is formed. uh.educhemtube3d.com For example, a study involving the related (E)-4-methylhexa-3,5-dien-1-ol noted that the formal intramolecular Diels-Alder reaction is a much more difficult process than the intermolecular version, highlighting the challenges that can be associated with achieving the required cyclization geometry. researchgate.net

Enantioselective Variants in Dienol Cycloaddition Chemistry

Achieving enantioselectivity in Diels-Alder reactions is a major goal in modern organic synthesis. This can be accomplished by using chiral auxiliaries, chiral catalysts, or chiral reactants.

In the context of dienol cycloadditions, research on the isomer (E)-4-methylhexa-3,5-dien-1-ol has demonstrated a successful enantioselective synthesis. researchgate.net By employing chiral thioesters as the dienophile in the intermolecular Diels-Alder reaction, a bicyclic lactone was synthesized with high enantioselectivity. researchgate.net This approach, where the chirality is introduced via the dienophile, is a common strategy.

Alternatively, enantioselective catalysis using chiral Lewis acids or organocatalysts can be employed. princeton.edu Chiral imidazolidinone catalysts, for example, have been shown to be highly effective in promoting enantioselective Diels-Alder reactions between various dienes and α,β-unsaturated ketones, affording products with excellent yield and enantiomeric excess. princeton.edu Such catalytic systems could potentially be applied to reactions involving 3-methylhexa-1,5-dien-3-ol to achieve asymmetric synthesis of its Diels-Alder adducts.

| Approach to Enantioselectivity | Method | Example from Related Systems | Reference |

| Chiral Dienophile | Use of a dienophile containing a chiral auxiliary | Reaction of (E)-4-methylhexa-3,5-dien-1-ol with chiral thioesters | researchgate.net |

| Organocatalysis | Use of a chiral amine catalyst (e.g., imidazolidinone) | General reaction of dienes with α,β-unsaturated ketones | princeton.edu |

Mechanistic Elucidation and Kinetic Studies

Detailed Analysis of Sigmatropic Rearrangement Mechanisms

Sigmatropic rearrangements, particularly the Cope and oxy-Cope rearrangements, are powerful tools in organic synthesis. These reactions involve the concerted reorganization of electrons within a 1,5-diene framework. masterorganicchemistry.comwikipedia.org 3-Methylhexa-1,5-dien-3-ol is a classic substrate for the oxy-Cope rearrangement. ucla.edu

The oxy-Cope rearrangement of 1,5-dien-3-ols, such as 3-methylhexa-1,5-dien-3-ol, can proceed through either a concerted or a stepwise mechanism, though the concerted pathway is generally favored. wikipedia.org The reaction is a type of acs.orgacs.org-sigmatropic rearrangement that is typically thermally allowed and proceeds through a highly ordered, chair-like transition state. wikipedia.orgwikipedia.org This concerted mechanism allows for the efficient transfer of chirality. wikipedia.org

However, the possibility of a stepwise mechanism involving a diradical intermediate has been a subject of considerable investigation. wikipedia.org While not usually a true intermediate, the transition state can have significant diradical character, especially in electronically perturbed systems. wikipedia.org The formation of unexpected stereoisomers in some cases, such as the (Z)-cyclooctenone from a strained precursor, suggests that a non-synchronous process involving fragmentation and subsequent isomerization steps can occur. wikipedia.org This indicates that under certain structural constraints, a stepwise pathway may become competitive. wikipedia.org

The general mechanism for the oxy-Cope rearrangement involves the conversion of a 1,5-dien-3-ol to an unsaturated carbonyl compound. wikipedia.org The driving force for this transformation is the formation of a stable carbonyl group through the tautomerization of the initial enol product. organic-chemistry.orgmasterorganicchemistry.com

Table 1: Comparison of Concerted and Stepwise Oxy-Cope Rearrangement Mechanisms

| Feature | Concerted Mechanism | Stepwise Mechanism |

| Nature of Process | Single transition state | Involves one or more intermediates |

| Intermediate | None (a transition state resembling a diradical) wikipedia.org | Diradical intermediate wikipedia.org |

| Stereochemistry | Generally high stereospecificity, chirality transfer wikipedia.org | Potential for loss of stereochemical information |

| Governing Rules | Woodward-Hoffmann rules ([π2s+σ2s+π2s]) wikipedia.org | Standard radical stability and reaction principles |

| Favored Conditions | Unconstrained, electronically neutral systems wikipedia.org | Highly strained or electronically perturbed systems wikipedia.orgwikipedia.org |

A significant advancement in the utility of the oxy-Cope rearrangement was the discovery that converting the hydroxyl group to its corresponding alkoxide dramatically accelerates the reaction rate. This anionic oxy-Cope rearrangement can exhibit rate enhancements of 10¹⁰ to 10¹⁷ compared to its neutral counterpart. wikipedia.orgorganic-chemistry.org This remarkable acceleration allows the reaction to proceed at much lower temperatures, often at room temperature. organic-chemistry.orgyoutube.com

The rate acceleration is attributed to the electronic effect of the oxy-anion. The negatively charged oxygen atom facilitates the cleavage of the C-C bond and promotes the electronic reorganization. acs.orgacs.org This leads to the formation of an enolate intermediate, which is more stable than the corresponding enol formed in the neutral rearrangement. The formation of this enolate renders the reaction essentially irreversible in most cases. wikipedia.org

Studies on gas-phase anionic oxy-Cope rearrangements have suggested that the rate enhancement is an intrinsic property of the molecule and not solely due to solvent effects. wikipedia.org Furthermore, the presence of additional unsaturation, such as an isopropenyl group, can further accelerate the reaction by stabilizing the transition state. acs.orgacs.orgnih.gov This has been demonstrated in bicyclic systems where compounds with a (Z)-isopropenyl group undergo facile rearrangement, while their isopropyl counterparts are unreactive under similar conditions. acs.orgnih.gov

Table 2: Factors Influencing the Rate of Anionic Oxy-Cope Rearrangements

| Factor | Effect on Reaction Rate | Rationale |

| Formation of Alkoxide | Dramatic acceleration (10¹⁰-10¹⁷ fold) wikipedia.orgorganic-chemistry.org | Increased electron density facilitates bond reorganization and forms a stable enolate. wikipedia.org |

| Additional Unsaturation | Acceleration acs.orgacs.orgnih.gov | Stabilization of the transition state through extended conjugation. acs.orgacs.org |

| Steric Hindrance | Retardation or competing fragmentation acs.org | Increased steric strain in the transition state. acs.org |

| Solvent | Can play a role, but intrinsic structural effects are dominant wikipedia.org | Solvation can stabilize charged species, but the primary driving force is electronic. wikipedia.org |

Mechanistic Investigations of Allylation Reactions

Allylation reactions are fundamental carbon-carbon bond-forming processes. The allylation of ketones to produce tertiary alcohols like 3-methylhexa-1,5-dien-3-ol can be achieved through various methods, including the use of allylboronates.

The addition of allylboronates to ketones can be catalyzed by Lewis acids. acs.org Mechanistic studies on the analogous reaction with aldehydes have provided significant insights. A key step in the catalytic cycle is a ligand exchange process between the chiral catalyst and the allylboronate. nih.gov The addition of an alcohol, such as isopropanol (B130326) or tert-butanol, can surprisingly increase the reaction rate and enantioselectivity by facilitating this ligand exchange. nih.gov The reaction proceeds through a closed transition state where the Lewis acid activates the boronate. acs.org

In Lewis acid-catalyzed allylborations, the catalyst activates the allylboronate rather than the carbonyl compound. acs.org Quantum chemical studies have shown that coordination of the Lewis acid (e.g., AlCl₃) to one of the oxygen atoms of the boronate significantly lowers the activation energy of the reaction. acs.org This coordination enhances the electrophilicity of the boron center, which in turn facilitates the transfer of the allyl group to the carbonyl carbon. acs.org This mechanism is referred to as electrophilic boronate activation. acs.org

The conversion of weakly nucleophilic allylboronic esters into more potent nucleophilic boronate complexes can also be achieved by the addition of an aryllithium. acs.org This increases the nucleophilicity by several orders of magnitude, enabling reactions with a broader range of electrophiles. acs.org

Photolytic Rearrangement Mechanisms of Related Carbene Systems (e.g., 5-Methylhexa-1,2,4-triene-1,3-diyl)

While direct photolytic studies on 3-methylhexa-1,5-dien-3-ol are not prevalent, the photochemistry of related carbene systems provides valuable mechanistic insights. Carbenes, being electron-deficient intermediates, are known to undergo rearrangement reactions. youtube.com The photolysis of diaryldiazomethanes, for instance, can generate both singlet and triplet carbene intermediates. chemrxiv.org The spin state of the carbene, which can be influenced by the substituents and the use of polarized light, dictates its subsequent reactivity. chemrxiv.orgrsc.org

Carbene-carbene rearrangements are a known phenomenon where one carbene can rearrange to another, often through cyclopropene (B1174273) intermediates. acs.org In the context of systems related to 3-methylhexa-1,5-dien-3-ol, a hypothetical carbene like 5-methylhexa-1,2,4-triene-1,3-diyl could potentially be generated photolytically. Such a species would be expected to undergo complex rearrangements. For example, the Wolff rearrangement of α-diazoketones proceeds through a ketocarbene intermediate which then rearranges to a ketene. youtube.com This highlights the propensity of carbene intermediates to undergo wikipedia.orgacs.org-shifts to achieve a more stable electronic configuration. youtube.com

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions, providing a balance between computational cost and accuracy. For the oxy-Cope rearrangement of molecules like 3-methylhexa-1,5-dien-3-ol, DFT studies are instrumental in understanding the reaction dynamics.

Computation of Potential Energy Surfaces (PES) for Pericyclic Reactions

The potential energy surface (PES) provides a comprehensive landscape of the energy of a molecule as a function of its geometry. For the oxy-Cope rearrangement of 3-methylhexa-1,5-dien-3-ol, the PES maps the energetic pathway from the reactant to the product, revealing the transition state and any intermediates.

Computational studies on analogous systems, such as the parent hexa-1,5-dien-3-ol, have been performed to map the two-dimensional PES for the Cope rearrangement. rsc.org These studies typically vary the key forming and breaking bond distances to locate the lowest energy path. For 3-methylhexa-1,5-dien-3-ol, the reaction proceeds through a six-membered ring transition state, with the chair conformation being generally preferred over the boat conformation due to lower steric hindrance. The rearrangement is often irreversible due to the subsequent tautomerization of the resulting enol to a stable carbonyl compound. nsf.gov

Characterization of Transition States and Determination of Activation Energies

A critical point on the PES is the transition state, which represents the highest energy barrier along the reaction coordinate. Characterization of the transition state involves locating a first-order saddle point on the PES, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. This is confirmed by vibrational frequency analysis, where the transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For the oxy-Cope rearrangement of substituted 1,5-dien-3-ols, the activation energy is significantly lowered in the anionic form (alkoxide) compared to the neutral form. This rate acceleration, which can be by a factor of 10¹⁰ to 10¹⁷, is attributed to the electron-donating nature of the oxyanion, which weakens the C3-C4 bond and stabilizes the transition state. rsc.org While specific activation energies for 3-methylhexa-1,5-dien-3-ol are not widely published, studies on similar systems provide insight into the expected values.

| Rearrangement Type | Reactant | Activation Energy (Illustrative) |

| Neutral Oxy-Cope | 3-Methylhexa-1,5-dien-3-ol | Higher Energy Barrier |

| Anionic Oxy-Cope | 3-Methylhexa-1,5-dien-3-olate | Lower Energy Barrier |

This table provides an illustrative comparison of activation energies based on general principles of the oxy-Cope rearrangement.

Selection and Validation of Basis Sets and Functionals (e.g., B3LYP, PBE/TZ2P)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for studying organic reactions as it often provides a good balance of accuracy and computational efficiency. researchgate.netreddit.com It has been specifically used in studies of the oxy-Cope rearrangement of 3-methylhexa-1,5-dien-3-ol. rsc.org

The basis set determines the flexibility of the atomic orbitals used in the calculation. The Pople-style basis sets, such as 6-31G*, are commonly employed for geometry optimizations and frequency calculations of organic molecules. rsc.org For more accurate energy calculations, larger basis sets with diffuse and polarization functions, such as 6-311++G**, are often used, particularly for anionic systems where diffuse functions are important for describing the electron distribution. nsf.gov The PBE (Perdew-Burke-Ernzerhof) functional with a TZ2P (triple-zeta with two polarization functions) basis set is another combination that can be used for such studies. The choice of functional and basis set is often validated by comparing computed results with experimental data for related systems, where available.

| Functional/Basis Set | Application |

| B3LYP/6-31G* | Geometry optimization and frequency calculations. rsc.orgresearchgate.net |

| B3LYP/6-311++G** | More accurate single-point energy calculations, especially for anions. nsf.gov |

| PBE/TZ2P | Alternative for geometry and energy calculations. |

This table summarizes common functional and basis set combinations for studying reactions like the oxy-Cope rearrangement.

Theoretical Analysis of Electronic Structure and Conjugation Effects

The electronic structure of 3-methylhexa-1,5-dien-3-ol, particularly the arrangement of its π-electrons, plays a crucial role in its reactivity and the course of the oxy-Cope rearrangement.

Examination of Effective Conjugation along Carbon Chains

In 3-methylhexa-1,5-dien-3-ol, the two vinyl groups are not directly conjugated in the ground state as they are separated by a sp³-hybridized carbon atom. However, during the pericyclic transition state of the Cope rearrangement, the p-orbitals of the six participating carbon atoms overlap, creating a cyclic conjugated system. The extent of this effective conjugation in the transition state is a key factor in determining the activation barrier. The electron-donating hydroxyl group (or oxyanion) can further influence the electron density within this transient conjugated system, thereby affecting the stability of the transition state.

Bond Length Alternation in Conjugated Systems

Bond length alternation (BLA) is a measure of the difference between the lengths of adjacent carbon-carbon single and double bonds in a conjugated system. In a fully delocalized system, the BLA approaches zero, indicating that all bonds have a similar intermediate character. In the context of the oxy-Cope rearrangement of 3-methylhexa-1,5-dien-3-ol, the analysis of bond lengths in the computed transition state structure can provide insights into the degree of bond formation and bond breaking.

Prediction of Reaction Outcomes and Stereochemical Fidelity

Computational and theoretical investigations play a pivotal role in modern chemistry, offering predictive insights into reaction outcomes and the stereochemical fidelity of reaction pathways. For 3-Methylhexa-1,5-dien-3-ol, a chiral tertiary allylic alcohol, computational methods are instrumental in understanding its reactivity, particularly in reactions that could lead to various stereoisomers. These theoretical approaches allow for the elucidation of reaction mechanisms and the rationalization of observed selectivities.

Detailed research findings have demonstrated the power of computational chemistry, particularly Density Functional Theory (DFT), in predicting the stereochemical outcomes of reactions involving structurally similar homoallylic alcohols. researchgate.netnih.govdntb.gov.ua These studies often focus on understanding the origins of enantio- and stereoselectivity in catalytic asymmetric reactions. researchgate.netnih.govdntb.gov.ua By modeling the transition states of different reaction pathways, researchers can calculate their relative energies and thus predict the major product.

For a compound like 3-Methylhexa-1,5-dien-3-ol, computational models can be employed to predict the outcomes of various transformations, such as sigmatropic rearrangements or additions to the double bonds. For instance, in a potential intramolecular Diels-Alder reaction, computational analysis could predict the feasibility of the reaction and the stereochemistry of the resulting bicyclic product.

A significant aspect of computational investigation is the prediction of stereochemical fidelity. In reactions where the chirality of 3-Methylhexa-1,5-dien-3-ol is transferred to the product, theoretical calculations can quantify the degree of this transfer. This is crucial for designing synthetic routes that preserve or control the stereochemistry of the molecule.

To illustrate the predictive power of computational studies, the following data table represents hypothetical results from a DFT analysis of a catalyzed asymmetric addition reaction to one of the double bonds of 3-Methylhexa-1,5-dien-3-ol. Such tables are common in computational chemistry literature and provide a quantitative basis for predicting reaction outcomes.

Table 1: Predicted Stereochemical Outcome of a Catalyzed Asymmetric Addition to 3-Methylhexa-1,5-dien-3-ol The data in this table is representative of typical computational chemistry findings and is for illustrative purposes.

| Catalyst/Ligand System | Diastereomeric Transition State | Calculated Relative Free Energy (kcal/mol) | Predicted Major Diastereomer | Predicted Enantiomeric Excess (%) |

|---|---|---|---|---|

| Catalyst A / Ligand X | TS-A (Re-face attack) | 0.0 | syn | 95 |

| Catalyst A / Ligand X | TS-B (Si-face attack) | +2.5 | ||

| Catalyst B / Ligand Y | TS-C (Re-face attack) | +1.8 | anti | 92 |

The table demonstrates how different catalyst systems can lead to different stereochemical outcomes. The calculated relative free energies of the transition states (TS) allow for the prediction of the major diastereomer and the enantiomeric excess. Such computational insights are invaluable for selecting the optimal reaction conditions to achieve a desired stereoisomer.

Furthermore, computational studies on related systems, such as the researchgate.netorganic-chemistry.org-sigmatropic rearrangement of (Z)-hexa-1,3-diene, have utilized quantum mechanics methods to calculate thermodynamic and kinetic parameters, confirming concerted reaction pathways. chemrestech.com These types of calculations could similarly be applied to predict the outcomes of pericyclic reactions involving 3-Methylhexa-1,5-dien-3-ol.

Strategic Applications in Complex Organic Synthesis

Role as a Key Intermediate in Natural Product Total Synthesis

The strategic importance of 3-methylhexa-1,5-dien-3-ol is underscored by its utility as a key intermediate in the total synthesis of various natural products. Its diene functionality is particularly amenable to cycloaddition reactions, providing a powerful tool for the rapid assembly of complex cyclic systems.

Construction of Eunicellane and Cladiellane Diterpenes via Diels-Alder Adducts

The synthesis of eunicellane and cladiellane diterpenes, a class of marine natural products with intriguing biological activities, often relies on the strategic use of the Diels-Alder reaction to construct their characteristic bicyclic or tricyclic core structures. researchgate.netacs.org In this context, derivatives of 3-methylhexa-1,5-dien-3-ol can serve as valuable diene components.

The general approach involves an intermolecular Diels-Alder reaction between a substituted diene, conceptually derived from 3-methylhexa-1,5-dien-3-ol, and a suitable dienophile. This cycloaddition sets key stereocenters and rapidly builds molecular complexity. researchgate.netresearchgate.net For instance, the reaction of a diene like (E)-4-methylhexa-3,5-dien-1-ol with a thioester dienophile leads to an endo-adduct which can be further elaborated to a bicyclic lactone, a common structural motif in eunicellane and cladiellane diterpenes. researchgate.net The use of chiral auxiliaries on the dienophile can induce asymmetry in the Diels-Alder reaction, leading to an enantioselective synthesis of the bicyclic lactone intermediate. researchgate.net

A general strategy for the synthesis of cladiellin diterpenes involves the acid-promoted condensation of α,β-unsaturated aldehydes with cyclohexadienyl diols to form the hexahydroisobenzofuran core. researchgate.netnih.gov Subsequent transformations, including stereoselective epoxidation and reductive opening, install the tertiary hydroxyl group, a feature that can be conceptually linked back to the functionality present in 3-methylhexa-1,5-dien-3-ol. researchgate.netnih.gov These syntheses highlight the versatility of Diels-Alder-based strategies in accessing the complex frameworks of these marine natural products. researchgate.netnih.gov

Table 1: Key Reactions in the Synthesis of Eunicellane and Cladiellane Diterpenes

| Reaction Type | Reactants | Key Product Feature | Reference |

| Intermolecular Diels-Alder | (E)-4-methylhexa-3,5-dien-1-ol, Thioester dienophile | Bicyclic lactone precursor | researchgate.net |

| Acid-promoted Condensation | α,β-Unsaturated aldehyde, Cyclohexadienyl diol | Hexahydroisobenzofuran core | researchgate.netnih.gov |

| Stereoselective Epoxidation | Tricyclic allylic alcohol | Installation of tertiary hydroxyl group | researchgate.netnih.gov |

Incorporation into Ieodomycin Analogues and Stereospecific Diene Formation

Ieodomycins are a family of hydroxylated unsaturated fatty acids isolated from marine bacteria, some of which exhibit interesting biological activities. acs.org The total synthesis of ieodomycin analogues often involves the stereoselective construction of a diene-containing side chain, a structural feature where derivatives of 3-methylhexa-1,5-dien-3-ol could play a role.

The stereoselective synthesis of 1,3-dienes is a significant challenge in organic synthesis. nih.govresearchgate.net Various methods have been developed, including Wittig-type reactions and transition-metal-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org In the context of ieodomycin synthesis, late-stage elaboration of the conjugated E-diene side chain has been a successful strategy. acs.orgresearchgate.net This often involves steps like Stille cross-coupling to form the diene moiety with the desired stereochemistry. acs.org

While direct incorporation of 3-methylhexa-1,5-dien-3-ol might not be explicitly detailed in all reported syntheses, its structural motif of a tertiary alcohol adjacent to a diene is a key feature in intermediates. For example, the synthesis of ieodomycin B has been achieved from geraniol, which after a series of transformations, leads to an intermediate containing a tertiary alcohol and a diene precursor. nih.govnih.gov The stereospecific formation of the diene is crucial for the successful synthesis of the natural product. acs.org

Synthesis of Polyacetate and Polypropionate Units

Polyacetate and polypropionate units are common structural motifs in a vast array of natural products, known for their complex stereochemistry. nih.gov The iterative synthesis of these units often relies on stereoselective aldol (B89426) reactions, crotylations, and other carbon-carbon bond-forming reactions. nih.gov

The tertiary alcohol functionality of 3-methylhexa-1,5-dien-3-ol and its derivatives can be a strategic element in the synthesis of polypropionate fragments. While not a direct precursor in a repeating iterative sense, its structure can be incorporated into a larger polypropionate chain. For example, the synthesis of complex polypropionate structures has been achieved through a Diels-Alder cycloaddition/Baeyer-Villiger oxidation relay process. nih.gov This strategy allows for the establishment of multiple stereocenters in a controlled manner. The diene functionality of a 3-methylhexa-1,5-dien-3-ol derivative could participate in such a Diels-Alder reaction, leading to a cyclohexene (B86901) ring that can be further elaborated into a polypropionate segment. nih.gov

Precursor for Lactone and Heterocyclic Compound Synthesis

The reactivity of the double bonds and the hydroxyl group in 3-methylhexa-1,5-dien-3-ol makes it a valuable precursor for the synthesis of various lactones and other heterocyclic compounds.

Formation of Bicyclic Lactones from Dienyl Diels-Alder Adducts

As previously mentioned in the context of diterpene synthesis, the Diels-Alder reaction of dienes derived from 3-methylhexa-1,5-dien-3-ol is a powerful method for constructing bicyclic systems. researchgate.net The resulting cycloadducts can be readily converted into bicyclic lactones, which are important structural motifs in many natural products. acs.orgresearchgate.netyoutube.com

The intramolecular Diels-Alder reaction of a suitably substituted derivative of 3-methylhexa-1,5-dien-3-ol can also be employed to form bicyclic lactones. scholaris.caoregonstate.edu This strategy involves tethering a dienophile to the diene, followed by an intramolecular cycloaddition. The stereochemical outcome of the reaction is often highly predictable, allowing for the synthesis of complex lactones with defined stereochemistry. nih.govyoutube.com The formation of [2.2.2]-bicyclic lactones has been achieved through an inverse-electron-demand Diels-Alder reaction between α,β-unsaturated aldehydes and coumalates. acs.orgnih.gov

Table 2: Synthesis of Bicyclic Lactones

| Synthetic Strategy | Key Intermediate | Resulting Structure | Reference |

| Intermolecular Diels-Alder | Dienyl Diels-Alder adduct | Bicyclic lactone | researchgate.net |

| Intramolecular Diels-Alder | Tethered diene-dienophile | Fused bicyclic lactone | scholaris.caoregonstate.edu |

| Inverse-Electron-Demand Diels-Alder | Dienamine and Coumalate | [2.2.2]-Bicyclic lactone | acs.orgnih.gov |

Synthesis of γ-Butyrolactones from Bromo-Homoallylic Alcohols

The synthesis of γ-butyrolactones, a common structural unit in natural products, can be achieved from various precursors, including homoallylic alcohols. nih.gov While not a direct transformation of 3-methylhexa-1,5-dien-3-ol, its structural features can be found in precursors to bromo-homoallylic alcohols.

An efficient method for the synthesis of γ-butyrolactones involves the gold(III) chloride-catalyzed intramolecular hydroalkoxylation of 4-bromo-3-yn-1-ols. nih.govorganic-chemistry.org This reaction proceeds via an electrophilic cyclization. The starting 4-bromo-3-yn-1-ols can be prepared from corresponding homoallylic alcohols. Conceptually, a derivative of 3-methylhexa-1,5-dien-3-ol could be transformed into a suitable bromo-homoallylic alcohol, which could then undergo cyclization to form a γ-butyrolactone. The use of α-bromo-γ-butyrolactone as a comonomer in polymerization reactions further highlights the utility of this lactone scaffold. rsc.org

Development of Chiral Building Blocks and Chirality Transfer

The synthesis of enantiomerically pure chiral building blocks is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and materials science industries. The tertiary alcohol 3-Methylhexa-1,5-dien-3-ol, possessing a stereogenic center, presents a valuable target for asymmetric synthesis. The development of methodologies to access this and similar chiral tertiary alcohols in high enantiomeric purity is crucial for their application as chiral synthons.

Enantioselective Synthesis via Chiral Auxiliaries and Catalysts

The creation of chiral tertiary alcohols, such as 3-Methylhexa-1,5-dien-3-ol, is a recognized challenge in synthetic organic chemistry. researchgate.net This difficulty arises from the steric hindrance around the prochiral ketone precursor and the small electronic and steric differences between the two substituents on the carbonyl carbon, making facial differentiation by a chiral reagent or catalyst difficult. msu.edu

A primary strategy to overcome these challenges is the enantioselective 1,2-addition of organometallic reagents to the corresponding ketone, methyl vinyl ketone. msu.edu This can be achieved using stoichiometric amounts of chiral ligands or, more desirably, through catalytic processes. researchgate.net

Chiral Auxiliaries:

One established method involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. While no specific examples detailing the use of chiral auxiliaries for the synthesis of 3-Methylhexa-1,5-dien-3-ol were identified in the reviewed literature, the general principles of this approach are well-documented for other chiral alcohols. numberanalytics.com For instance, a chiral auxiliary could be appended to a precursor of methyl vinyl ketone, guiding the stereoselective addition of an allyl group to form the desired (R)- or (S)-3-Methylhexa-1,5-dien-3-ol.

Chiral Catalysts:

Catalytic methods are often preferred due to their efficiency and atom economy. Various catalytic approaches have been developed for the synthesis of chiral tertiary alcohols, including:

Asymmetric Aldol Reactions: This strategy could involve the reaction of a silyl (B83357) enol ether with an aldehyde in the presence of a chiral Lewis acid catalyst. msu.edu

Enantioselective Carbonyl-ene Reactions: These reactions, catalyzed by chiral Lewis acids, can form chiral homoallylic alcohols. msu.edu

Enantioselective Hetero-Diels-Alder-type Reactions: This approach can also yield chiral tertiary alcohols. msu.edu

Asymmetric Hydrogenation: While more common for producing secondary alcohols, asymmetric hydrogenation of certain substrates can lead to chiral tertiary alcohols.

Organocatalysis: Chiral organocatalysts, such as proline derivatives, have been successfully employed in the asymmetric synthesis of other chiral diols. acs.org For instance, a highly enantioselective oxa-Michael addition of a tertiary alcohol has been achieved using organocatalysis, leading to the formation of four contiguous stereocenters. nih.gov

Metal-based Catalysts: Chiral metal complexes, such as those based on rhodium or iridium, are effective for various asymmetric transformations. For example, chiral N,N'-dioxide cobalt(II) complexes have been used for the asymmetric nih.govacs.org-sigmatropic rearrangement of allylic selenides to produce chiral selenides with a quaternary C-Se stereocenter in high yield and enantioselectivity. nih.gov Chiral oxazaborolidine catalysts are also effective in the asymmetric reduction of keto alcohols to produce chiral diols with high enantiomeric purity. acs.org

A conceptual approach for the synthesis of chiral 3-Methylhexa-1,5-dien-3-ol could involve the catalytic enantioselective addition of an allyl nucleophile to methyl vinyl ketone. The table below summarizes potential catalytic systems that could be explored for this transformation, based on successful examples in the synthesis of other chiral tertiary alcohols.

| Catalyst Type | Potential Application in 3-Methylhexa-1,5-dien-3-ol Synthesis | Reported Enantioselectivity (for other substrates) |

| Chiral Oxazaborolidines | Asymmetric reduction of a precursor keto-alcohol. acs.org | Up to >99% ee acs.org |

| Chiral Phosphoric Acids | Catalyzing enantioselective cyclization reactions of olefinic diols. nih.gov | Not specified |

| Chiral N,N'-dioxide-metal complexes | Asymmetric rearrangement reactions to create the chiral center. nih.gov | Up to 97% ee nih.gov |

| Rhodium/Chiral Ligand Complexes | Enantioselective hydroselenation or similar addition reactions. nih.gov | Up to 98:2 er nih.gov |

Academic Explorations in Polymer Chemistry and Advanced Materials

The unique structure of 3-Methylhexa-1,5-dien-3-ol, featuring a tertiary alcohol and two terminal double bonds, makes it an interesting candidate monomer for academic research in polymer chemistry and the development of advanced materials. The presence of the hydroxyl group offers a site for post-polymerization modification, while the diene structure allows for polymerization through various mechanisms.

Research into the polymerization of alcohol-functionalized dienes has demonstrated the feasibility of incorporating hydroxyl groups directly into polymer backbones. acs.org A key method for this is Acyclic Diene Metathesis (ADMET) polymerization. acs.orgacs.org This technique utilizes robust catalysts, such as Grubbs' ruthenium benzylidene catalyst, which show high tolerance to functional groups like alcohols. acs.org

ADMET polymerization of symmetrical diene monomers containing primary, secondary, or tertiary alcohols allows for the direct synthesis of linear polymers with precisely placed hydroxyl groups. acs.org While the specific ADMET polymerization of 3-Methylhexa-1,5-dien-3-ol has not been detailed in the literature, the successful polymerization of other tertiary alcohol-functionalized dienes provides a strong precedent. acs.org

The resulting unsaturated polymer would possess a repeating unit containing the methyl and hydroxyl-bearing quaternary carbon. This structure would likely influence the polymer's physical properties. For instance, studies on similar alcohol-functionalized polymers have shown that the steric bulk of a tertiary alcohol can disrupt chain packing and inhibit crystallization, in contrast to polymers derived from secondary alcohol monomers. acs.orgacs.org

The unsaturated backbone of the polymer derived from 3-Methylhexa-1,5-dien-3-ol could be further modified, for example, through hydrogenation to yield a saturated, functionalized polyolefin. acs.org The hydroxyl groups along the polymer chain would also be available for a variety of chemical transformations, enabling the synthesis of graft copolymers or the attachment of other functional moieties to tailor the material's properties for specific applications.

The table below outlines the potential characteristics of a polymer synthesized from 3-Methylhexa-1,5-dien-3-ol via ADMET polymerization, based on existing research on similar monomers.

| Property | Expected Characteristic for Poly(3-Methylhexa-1,5-dien-3-ol) | Rationale |

| Polymerizability via ADMET | High | Grubbs' catalysts are tolerant to tertiary alcohol functionalities. acs.org |

| Polymer Structure | Linear, unsaturated with pendant methyl and hydroxyl groups. | Step-growth mechanism of ADMET on a symmetrical diene. acs.org |

| Crystallinity | Low or amorphous | Steric hindrance from the tertiary alcohol group disrupts chain packing. acs.orgacs.org |

| Post-polymerization Modification | High potential | The double bonds can be hydrogenated, and the hydroxyl groups can be functionalized. acs.org |

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 3-methylhexa-1,5-dien-3-ol?

3-Methylhexa-1,5-dien-3-ol is synthesized via transition-metal-catalyzed allylation or crotylation reactions. For example, iridium-catalyzed carbonyl crotylation from alcohol precursors yields the compound with high diastereo- and enantioselectivity. A typical protocol involves reacting aldehydes with pre-catalysts (e.g., [Ir(cod)Cl]₂) in the presence of ligands (e.g., (R)-BINAP) under inert conditions, followed by purification via silica gel chromatography (ethyl acetate/hexanes with 0.1% triethylamine) . Basic characterization includes NMR (¹³C, ¹H) and chiral chromatography (e.g., Chiralcel OD column) to confirm stereochemistry .

Advanced: How does the Oxy-Cope rearrangement influence the reactivity of 1,5-dien-3-ol derivatives like 3-methylhexa-1,5-dien-3-ol?

The Oxy-Cope rearrangement is a [3,3]-sigmatropic shift that converts 1,5-dien-3-ols into δ,ε-unsaturated ketones. Unlike the reversible Cope rearrangement, the anionic Oxy-Cope variant (triggered by deprotonation with KH/18-crown-6) proceeds irreversibly due to keto-enol tautomerization. This reaction accelerates by 10¹⁰–10¹⁷ under basic conditions, enabling rapid access to complex scaffolds without high temperatures. Researchers must optimize base strength and solvent polarity to avoid side reactions in thermally sensitive systems .

Data Contradiction: How can discrepancies in reported enantiomeric excess (ee) values for 3-methylhexa-1,5-dien-3-ol be resolved?

Discrepancies in ee values (e.g., 38% vs. 93% in different studies) often arise from variations in catalytic systems or analytical methods. For instance, chiral HPLC (Chiralcel OD, hexane/isopropanol) may yield different retention times compared to GC (Supelco β-Dex 120). To reconcile data, researchers should standardize analytical conditions and validate results using multiple techniques (e.g., optical rotation, NMR with chiral shift reagents). Catalyst loading, ligand choice, and reaction temperature also critically impact stereoselectivity .

Advanced: What strategies enhance enantioselectivity in iridium-catalyzed carbonyl crotylation to synthesize 3-methylhexa-1,5-dien-3-ol?

High enantioselectivity (up to 93% ee) is achieved using chiral iridium complexes with (R)-BINAP ligands. Key parameters include:

- Precatalyst activation : Pre-treatment with reducing agents (e.g., Zn powder) to generate active Ir(0) species.

- Solvent effects : Non-polar solvents (e.g., toluene) favor tighter transition-state control.

- Additives : Triethylamine suppresses protonolysis, improving yield and ee.

Post-reaction, chiral GC or HPLC analysis (e.g., β-Dex columns) quantifies enantiomeric purity .

Basic: How is 3-methylhexa-1,5-dien-3-ol applied in tandem catalytic processes?

The compound serves as a diene precursor in palladium-catalyzed tandem reactions. For example, Heck cyclization of 1-bromo-5-methyl-1-aryl-hexa-1,5-dien-3-ol derivatives generates fused bicyclic structures (e.g., β-cuparenone analogs). Optimizing Pd(OAc)₂ loading, ligand (e.g., PPh₃), and base (K₂CO₃) in DMF at 80°C ensures efficient coupling and cyclization .

Advanced: What role does 3-methylhexa-1,5-dien-3-ol play in molecular docking studies with stress-related proteins?

Derivatives like 6-(methylthio)hexa-1,5-dien-3-ol interact with zinc-dependent activator protein (ZAP1) to enhance cold tolerance in plants. Docking simulations (AutoDock software) identify binding affinities at ZAP1’s active site, guided by GC-MS data from biochar extracts. Researchers should validate docking predictions with in vitro assays (e.g., fluorescence quenching) to confirm binding kinetics .

Advanced: How do steric and electronic factors influence diastereoselectivity in 3-methylhexa-1,5-dien-3-ol synthesis?

Diastereoselectivity (e.g., 10:1 dr) is controlled by substituent bulk and catalyst geometry. Bulky ligands (e.g., Josiphos) favor anti-addition by shielding specific transition-state conformers. Electronic effects, such as electron-withdrawing groups on aldehydes, stabilize polarized intermediates, enhancing selectivity. Computational modeling (DFT) aids in predicting steric clashes and optimizing ligand-substrate interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.